1-Acetylindoline-5-carboxylic acid 1-Acetylindoline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 153247-93-9
VCID: VC21096784
InChI: InChI=1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15)
SMILES: CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

1-Acetylindoline-5-carboxylic acid

CAS No.: 153247-93-9

Cat. No.: VC21096784

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

1-Acetylindoline-5-carboxylic acid - 153247-93-9

Specification

CAS No. 153247-93-9
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 1-acetyl-2,3-dihydroindole-5-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15)
Standard InChI Key KRXHHESVJTVORG-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Canonical SMILES CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Structure

The molecular structure of 1-Acetylindoline-5-carboxylic acid features a 2,3-dihydroindole (indoline) scaffold with an acetyl group attached to the nitrogen at position 1 and a carboxylic acid group at position 5 of the benzene ring . This arrangement creates a molecule with both polar and non-polar regions, influencing its solubility and reactivity. The acetyl group introduces amide functionality, while the carboxylic acid group provides acidic properties and hydrogen bonding capabilities.

The presence of these functional groups results in a compound with potential for multiple interaction points in chemical reactions and biological systems. The rigidity of the indoline core combined with the flexibility of the functional groups determines the three-dimensional orientation and accessibility of reactive sites. This structural arrangement is critical for understanding the compound's potential applications in organic synthesis and pharmaceutical research.

Physical and Chemical Properties

The physical and chemical properties of 1-Acetylindoline-5-carboxylic acid, many of which have been computationally predicted, provide insights into its behavior under various conditions. The compound has a predicted boiling point of 508.9±50.0°C, indicating its high thermal stability . Its estimated density is 1.338±0.06 g/cm³, which is typical for compounds with aromatic rings and polar functional groups .

The compound's acidic nature is reflected in its predicted pKa value of 4.01±0.20, which is characteristic of aromatic carboxylic acids . This acidity makes it capable of participating in acid-base reactions and forming salts with appropriate bases. The presence of both the carboxylic acid group and the amide functionality contributes to its polar character, likely influencing its solubility in various solvents.

Table 1: Physical and Chemical Properties of 1-Acetylindoline-5-carboxylic acid

PropertyValueMethod
Molecular FormulaC11H11NO3--
Molecular Weight205.21 g/mol--
Boiling Point508.9±50.0°CPredicted
Density1.338±0.06 g/cm³Predicted
pKa4.01±0.20Predicted

Spectroscopic and Analytical Data

Analytical data for 1-Acetylindoline-5-carboxylic acid includes predicted collision cross-section (CCS) measurements for various ionic forms, which are valuable for mass spectrometry-based identification and characterization . These predictions facilitate the compound's detection and quantification in complex matrices using advanced analytical techniques.

Table 2: Predicted Collision Cross Section Data for 1-Acetylindoline-5-carboxylic acid

Adductm/zPredicted CCS (Ų)
[M+H]+206.08118143.8
[M+Na]+228.06312154.3
[M+NH4]+223.10772151.0
[M+K]+244.03706151.7
[M-H]-204.06662143.5
[M+Na-2H]-226.04857146.9
[M]+205.07335144.8
[M]-205.07445144.8

These spectroscopic parameters are essential for structure confirmation and purity assessment in both research and quality control contexts. The mass spectrometry data, particularly the exact mass values for different adducts, provides a reliable means for identifying the compound in analytical studies and distinguishing it from structurally related molecules.

CategoryClassification/StatementCode
Signal WordWarning--
PictogramExclamation Mark (Irritant)GHS07
Hazard StatementsHarmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Precautionary StatementsAvoid breathing dust/fume/gas/mist/vapours/sprayP261
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP305+P351+P338
SupplierProduct NumberQuantityPurityPrice (USD)
Toronto Research ChemicalsA17931310 mg--$45.00
Toronto Research ChemicalsA17931325 mg--$55.00
American Custom Chemicals CorporationCHM00975601 g95.00%$765.23
American Custom Chemicals CorporationCHM00975602.5 g95.00%$1065.66

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